molecular formula C14H11IO B1324073 2-Iodo-3'-methylbenzophenone CAS No. 951887-33-5

2-Iodo-3'-methylbenzophenone

Cat. No. B1324073
M. Wt: 322.14 g/mol
InChI Key: JPNZHFPSYPVQIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “2-Iodo-3’-methylbenzophenone” is 322.14 g/mol. For more detailed structural information, it would be beneficial to refer to a reliable chemical database or conduct further experimental analysis.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3’-methylbenzophenone” are not available, iodinated compounds are frequently used as reagents in organic synthesis . The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Asymmetric Ligands and Complexes : 2-Iodo-3'-methylbenzophenone is involved in the synthesis of specific compounds, such as 1,11-diamino-dibenzo[d,f][1,3]dioxepine, which can lead to new asymmetric ligands and their complexes (Panunzi, Tuzi, & Tingoli, 2010).

  • Enthalpies of Formation : The study of the standard molar enthalpies of formation of methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, provides insights into their chemical properties and potential applications (Silva, Amaral, Guedes, & Gomes, 2006).

Photochemistry and Photoreactivity

  • Photoenolization Mechanism : Research into the photoenolization of 2-methylbenzophenone, which is closely related to 2-Iodo-3'-methylbenzophenone, sheds light on its photoreactivity and potential applications in photochemical processes (Ujiie, Kikuchi, & Kokubun, 1979).

  • Improved Performance in Light-Driven Reactions : A study shows that light-driven reactions of 2-methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, occur with improved yields and reaction rates in a microfluidic photoreactor, indicating its potential in photochemical synthesis (Mateos et al., 2018).

Applications in Organic Chemistry and Catalysis

  • Selective Reactions and Synthesis : The role of 2-Iodo-3'-methylbenzophenone in facilitating selective chemical reactions, such as in the synthesis of various organic compounds, highlights its potential application in organic synthesis (Plíštil et al., 2006).

  • Ruthenium-Catalyzed Cyclization : Its use in ruthenium-catalyzed cyclization processes indicates potential applications in the development of new catalytic methods (Lin, Maddirala, & Liu, 2005).

Biomedical and Environmental Applications

  • Fluorescent Sensor for Metal Detection : 2-Iodo-3'-methylbenzophenone derivatives have been used to develop a highly sensitive fluorescent sensor for Al3+ detection, which could be applied in environmental monitoring and biomedical research (Ye et al., 2014).

properties

IUPAC Name

(2-iodophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNZHFPSYPVQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3'-methylbenzophenone

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